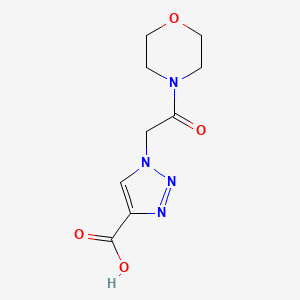

1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-morpholin-4-yl-2-oxoethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O4/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWFKLOFLUMDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of Halogenated Triazole Intermediates

- Starting Material : 1,4-dibromo-1H-1,2,3-triazole derivatives.

-

- Dissolution in tetrahydrofuran (THF) or methyl tetrahydrofuran (METHF).

- Cooling to $$-78^\circ C$$ to $$-0^\circ C$$.

- Addition of Grignard reagents such as isopropylmagnesium chloride, often with lithium chloride to enhance reactivity.

- Reaction times typically range from 0.5 to 2 hours, with mole ratios optimized for high conversion.

Outcome :

- Formation of 1-substituted-4-bromo-1H-1,2,3-triazoles (intermediates III), which are crucial for subsequent functionalization.

Step 2: Carboxylation and Functionalization

Reaction :

- The halogenated intermediates are subjected to carboxylation via bubbling CO₂ into the reaction mixture at controlled temperatures (0°C to 50°C).

- Acidification with hydrochloric acid to adjust pH to 1-5.

- Organic extraction and drying yield the carboxylic acid intermediates.

Notes :

- This step often yields a mixture of the desired triazole-4-carboxylic acid and positional isomers, requiring purification.

One-step Synthesis via Click Chemistry

Patent US6642390B2 describes a one-step synthesis approach, which involves:

-

- Using suitable azide and alkyne precursors, the triazole ring forms directly under catalytic conditions, often copper-catalyzed.

- This method simplifies the process, reduces reaction steps, and enhances yield, making it attractive for industrial applications.

-

- The morpholine group can be introduced either pre- or post-cycloaddition, depending on the specific synthetic route.

Raw Materials and Reaction Conditions

Research Findings and Optimization

-

- Using low-temperature conditions ($$-78^\circ C$$ to $$0^\circ C$$) during Grignard addition improves selectivity.

- Proper solvent selection (e.g., THF/METHF mixtures) enhances solubility and reaction efficiency.

- Adjusting molar ratios of reagents, especially the Grignard reagent and CO₂, is crucial for maximizing yield.

Environmental and Safety Considerations :

- Raw materials like sodium azide and propiolic acid are highly toxic or expensive, prompting research into alternative routes.

- The development of one-step click chemistry routes reduces hazardous waste and improves scalability.

Summary of Preparation Methods

| Method Type | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Multi-step halogenation and carboxylation | Involves halogenated intermediates, Grignard reactions | High control, adaptable | Toxic reagents, complex purification |

| One-step click chemistry | Direct cycloaddition, fewer steps | High efficiency, environmentally friendly | Requires specific catalysts and precursors |

Scientific Research Applications

1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The morpholino group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can be contextualized by comparing it to structurally related triazole-carboxylic acids. Key differences in substituents, activity, and stability are summarized below:

Structural and Functional Group Variations

Physicochemical and Pharmacokinetic Considerations

- Amide derivatives of these acids often show higher activity due to improved bioavailability . The morpholinoethyl group’s polarity may mitigate this issue by enhancing solubility in aqueous environments .

- Synthetic Accessibility: Compound 2j (1-(2-morpholinophenyl)-5-methyl-...) was synthesized in 83% yield via CuAAC , suggesting that morpholino-containing triazoles are synthetically tractable.

Key Research Findings and Implications

- The morpholino group’s incorporation balances polarity and stability, making 1-(2-morpholino-2-oxoethyl)-... a candidate for further optimization in drug design.

- Comparative studies highlight the critical role of substituents in modulating bioactivity. For example, electron-withdrawing groups (CF3) enhance antitumor effects, while aromatic amines improve antibacterial potency .

- Future research should explore the morpholinoethyl derivative’s activity in biological assays, particularly against targets sensitive to triazole-based inhibitors (e.g., kinases or bacterial enzymes).

Biological Activity

1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1267785-03-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a triazole ring with a carboxylic acid group and a morpholino substituent. This configuration is essential for its biological activity.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃N₅O₃ |

| Molecular Weight | 211.23 g/mol |

| CAS Number | 1267785-03-4 |

| Purity | ≥97% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group enhances solubility and bioavailability, facilitating cellular uptake.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Antimicrobial Activity : It may exhibit activity against bacterial and fungal pathogens by disrupting their metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. A significant focus has been on their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.8 | |

| HCT116 (Colorectal) | 14.8 | ||

| Similar Triazole Derivative | MCF-7 | 24.74 | Standard Drug (5-FU) |

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

-

Study on Anticancer Activity : In vitro assays demonstrated that compounds with a triazole ring exhibited significant inhibition against MCF-7 and HCT116 cell lines, with IC₅₀ values suggesting potent anticancer properties.

- Findings : Compounds showed four-fold inhibition compared to standard drugs like tamoxifen and 5-fluorouracil.

- Antimicrobial Studies : Triazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. The presence of the morpholino group was found to enhance efficacy against Gram-positive bacteria.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A typical protocol involves reacting an alkyne-functionalized morpholinone derivative with an azide-containing precursor (e.g., 2-azidoacetic acid derivatives) in the presence of CuSO₄·5H₂O and sodium ascorbate as a reducing agent. Key parameters include maintaining a 1:1 molar ratio of azide to alkyne, using aqueous/organic solvent systems (e.g., DMF:H₂O), and reaction temperatures of 25–60°C for 12–24 hours . Purification often employs column chromatography or recrystallization.

Q. How can researchers confirm the regioselectivity and purity of the triazole core post-synthesis?

Regioselectivity (1,4- vs. 1,5-substitution) in triazole formation is confirmed via ¹H NMR spectroscopy: the 1,4-isomer exhibits a characteristic singlet for the triazole proton at δ ~7.5–8.0 ppm. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. For advanced verification, NOESY or HSQC NMR experiments resolve spatial correlations between the morpholino and triazole moieties .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the morpholino-2-oxoethyl group. Avoid exposure to moisture, strong acids/bases, and UV light. Stability studies indicate >95% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in triazole formation. For example, reaction path searches using the nudged elastic band (NEB) method identify energy barriers for competing pathways. Pairing computational results with high-throughput experimentation (HTE) refines conditions, such as solvent polarity effects on yield .

Q. What analytical strategies resolve contradictions in reported pKa and LogP values for structurally similar triazole-carboxylic acids?

Discrepancies arise from solvent choice (aqueous vs. mixed solvents) and measurement techniques. Use potentiometric titration in 30% DMSO/H₂O for pKa determination (range: ~3.5–4.2 for carboxylic acid groups). LogP values are best measured via shake-flask HPLC with a calibrated octanol-water partition system . Cross-validate with computational tools like MarvinSketch or ACD/Labs.

Q. How to design experiments probing the compound’s mechanism of action in biological systems?

For enzyme inhibition studies:

- Perform kinetic assays (e.g., fluorescence polarization) to determine IC₅₀ values.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Synthesize fluorescent or isotopic (³H/¹⁴C) probes to track cellular uptake and localization .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and regioselectivity?

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions.

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 24 hours) with controlled temperature gradients.

- Catalyst immobilization : Cu nanoparticles on silica gel improve recyclability and reduce metal contamination .

Methodological Challenges and Solutions

Q. How to address conflicting spectral data in structural elucidation?

Example: Discrepancies in ¹³C NMR chemical shifts for the morpholino carbonyl group (δ ~165–170 ppm) may arise from solvent polarity or tautomerism. Solutions:

- Use deuterated DMSO or CDCl₃ for consistency.

- Perform variable-temperature NMR to identify dynamic equilibria.

- Cross-reference with X-ray crystallography data if single crystals are obtainable .

Q. What experimental designs validate the compound’s role in multi-target drug discovery?

- Proteome-wide profiling : Use affinity chromatography with immobilized compound derivatives to identify binding partners.

- Molecular docking : Screen against databases like PDB or ChEMBL to predict off-target interactions.

- CRISPR-Cas9 knockouts : Validate target engagement in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.